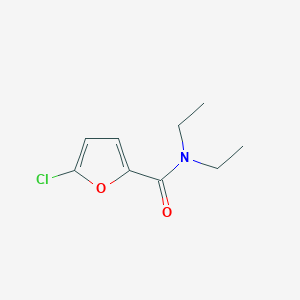
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-PCP, is a dissociative drug that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent psychoactive effects.
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent dissociative effects, similar to other arylcyclohexylamines such as ketamine and PCP. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
Mécanisme D'action
The exact mechanism of action of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which plays a key role in learning, memory, and perception. By blocking this receptor, (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone produces dissociative effects and alters perception.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, as well as impair cognitive and motor function. It has also been shown to have analgesic effects, which may make it useful as a pain management drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, its potent psychoactive effects also make it difficult to use in some experiments, and caution should be taken when handling and administering the drug.
Orientations Futures
There are several future directions for research on (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Other potential applications include its use as a pain management drug and its role in studying the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 1-(4-methylphenyl)piperazine with 1-(5-chlorofuran-2-yl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBCFVBWEZOMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)



![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)